molecular formula C9H12O B6239963 rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo CAS No. 824-60-2

rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo

Cat. No.: B6239963
CAS No.: 824-60-2
M. Wt: 136.2
InChI Key:
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Description

rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo: is a chiral compound featuring a bicyclic structure. This compound is notable for its unique three-dimensional arrangement, which imparts distinct chemical and physical properties. It is often used in various chemical syntheses and research applications due to its reactivity and structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the diene is typically cyclopentadiene, and the dienophile is an appropriate alkene or alkyne.

    Diels-Alder Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the compound can lead to the formation of ketones or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents like tetrahydrofuran.

      Products: Reduction can yield alcohols or alkanes.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Often conducted under reflux conditions.

      Products: Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Studies: It serves as a substrate or inhibitor in studies involving enzyme kinetics and mechanisms.

Medicine

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry

    Polymer Chemistry: It is used in the synthesis of polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo exerts its effects is largely dependent on its interaction with various molecular targets. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. In drug development, its derivatives may interact with specific receptors or enzymes, modulating biological pathways involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol: This compound differs by having a hydroxyl group instead of a ketone group.

    rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol: Another similar compound with a different stereochemistry at one of the chiral centers.

Uniqueness

rac-1-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-one, endo is unique due to its specific stereochemistry and the presence of a ketone functional group, which imparts different reactivity compared to its alcohol counterparts. This makes it particularly valuable in synthetic organic chemistry for the preparation of various chiral molecules.

Properties

CAS No.

824-60-2

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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